Cas no 101975-78-4 (1-Piperazinepropanamine,4-methyl-N-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1))

1-Piperazinepropanamine,4-methyl-N-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) structure
101975-78-4 structure
Product Name:1-Piperazinepropanamine,4-methyl-N-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1)
CAS No:101975-78-4
MF:C18H34ClN3
MW:327.935663700104
CID:178524
PubChem ID:64558
Update Time:2025-04-19

1-Piperazinepropanamine,4-methyl-N-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinepropanamine,4-methyl-N-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1)
    • Piperazine, 1-(3-(1-adamantylamino)propyl)-4-methyl-, HCl
    • N-[3-(4-methylpiperazin-1-yl)propyl]adamantan-1-amine,hydrochloride
    • DTXSID50144448
    • Piperazine, 1-(3-(1-adamantylamino)propyl)-4-methyl-, hydrochloride
    • 101975-78-4
    • 1-(3-(1-Adamantylamino)propyl)-4-methyl-piperazine hydrochloride
    • Inchi: 1S/C18H33N3.ClH/c1-20-5-7-21(8-6-20)4-2-3-19-18-12-15-9-16(13-18)11-17(10-15)14-18;/h15-17,19H,2-14H2,1H3;1H
    • InChI Key: VTBNTYZEUVIEAB-UHFFFAOYSA-N
    • SMILES: Cl.N(CCCN1CCN(C)CC1)C12CC3CC(CC(C3)C1)C2

Computed Properties

  • Exact Mass: 327.24442
  • Monoisotopic Mass: 327.244
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 318
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5A^2

Experimental Properties

  • Boiling Point: 376.2°Cat760mmHg
  • Flash Point: 174.9°C
  • PSA: 18.51
  • LogP: 3.25100
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